tert-Butyl 4-benzyl-2-ethylpiperazine-1-carboxylate
Description
tert-Butyl 4-benzyl-2-ethylpiperazine-1-carboxylate (CAS: 502482-44-2) is a piperazine derivative featuring a benzyl group at the 4-position, an ethyl substituent at the 2-position, and a tert-butoxycarbonyl (Boc) protecting group. This compound is part of a broader class of Boc-protected piperazines, which are widely used as intermediates in pharmaceutical synthesis due to their stability and ease of functionalization . The Boc group enhances solubility in organic solvents and facilitates selective deprotection under mild acidic conditions, making the compound valuable in multi-step synthetic routes.
Properties
IUPAC Name |
tert-butyl 4-benzyl-2-ethylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-5-16-14-19(13-15-9-7-6-8-10-15)11-12-20(16)17(21)22-18(2,3)4/h6-10,16H,5,11-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXGLBKCRYRMDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592433 | |
| Record name | tert-Butyl 4-benzyl-2-ethylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502482-44-2 | |
| Record name | tert-Butyl 4-benzyl-2-ethylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Functionalization of the Piperazine Core
The piperazine ring serves as the foundational scaffold. A common route begins with N-Boc protection of piperazine using di-tert-butyl dicarbonate [(Boc)₂O] in dichloromethane (DCM) or tetrahydrofuran (THF), yielding tert-butyl piperazine-1-carboxylate. Subsequent alkylation at the 2-position is achieved via nucleophilic substitution with ethyl bromide (C₂H₅Br) in the presence of a base such as potassium carbonate (K₂CO₃). The benzyl group is then introduced at the 4-position using benzyl chloride (C₆H₅CH₂Cl) under similar conditions.
Critical Parameters :
- Temperature: 0–25°C for Boc protection; 50–80°C for alkylation/benzylation.
- Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates.
- Yield: 60–75% after column chromatography.
One-Pot Multi-Step Reactions
Recent advances enable sequential Boc protection, ethylation, and benzylation in a single reactor. For example, Boc-piperazine , ethyl bromide, and benzyl chloride are combined with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate simultaneous substitutions. This method reduces purification steps but requires precise stoichiometric control to avoid byproducts.
Solid-Phase Synthesis Using Functionalized Resins
Resin Loading and Intermediate Functionalization
Wang or Merrifield resins pre-loaded with piperazine precursors allow for controlled stepwise synthesis. The resin-bound piperazine is first Boc-protected, followed by ethylation using ethyl iodide (C₂H₅I) and benzylation with benzyl bromide (C₆H₅CH₂Br). Cleavage from the resin (e.g., using trifluoroacetic acid) yields the final product.
Advantages :
Microwave-Assisted Solid-Phase Synthesis
Microwave irradiation accelerates reactions on resin beads. For instance, ethylation and benzylation steps achieve completion in 10–15 minutes at 100°C, compared to 6–12 hours under conventional heating. This method is ideal for high-throughput applications.
Automated Capsule-Based Synthesis
Console-Driven Reaction Sequences
The ETH Zürich automated synthesis platform (described in) enables capsule-based preparation. Pre-loaded SnAP piperazine azides (e.g., SnAP-P4) react with aldehydes in a two-step process:
- Heterocycle Formation : The azide-functionalized resin reacts with ethyl glyoxylate to form the ethyl-substituted piperazine intermediate.
- Benzylation and Boc Protection : A second capsule introduces benzyl chloride and (Boc)₂O under Cu(OTf)₂ catalysis.
Operational Workflow :
- Reagents are encapsulated in pre-weighed cartridges.
- A robotic arm transfers capsules through heating, cooling, and filtration modules.
- Yield: 82–89% with a total synthesis time of 8–10 hours.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Solution-Phase | 60–75 | 85–90 | 24–48 | Moderate |
| Solid-Phase | 70–85 | 90–95 | 12–24 | High |
| Automated Capsule | 82–89 | 95–99 | 8–10 | Limited |
Key Findings :
- Automated methods prioritize speed and purity but require specialized equipment.
- Solid-phase synthesis balances scalability and yield, making it suitable for industrial applications.
- Traditional synthesis remains viable for small-scale research due to reagent accessibility.
Reaction Optimization and Challenges
Byproduct Mitigation
Competitive alkylation at the 1- and 4-positions necessitates careful base selection. Sterically hindered bases (e.g., DIPEA) favor 2-ethylation, while stronger bases (e.g., NaH) risk over-alkylation.
Catalytic Enhancements
Copper(I) iodide (CuI) and palladium catalysts (e.g., Pd/C) improve benzylation efficiency under mild conditions (40–60°C).
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carboxylate Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. Its removal under acidic conditions generates the free piperazine, enabling further functionalization.
Reaction Conditions :
-
Reagents : Hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in dichloromethane.
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Mechanism : Acid-catalyzed cleavage of the carbamate bond.
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Product : 4-Benzyl-2-ethylpiperazine hydrochloride (free base after neutralization).
Example :
Deprotection of analogous Boc-protected piperazines (e.g., tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate) with HCl in dioxane yields the corresponding piperazine salt .
Substitution Reactions at Piperazine Nitrogens
The secondary amines of the piperazine ring can undergo alkylation or acylation after Boc deprotection.
Alkylation
Reaction Conditions :
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Reagents : Alkyl halides (e.g., methyl iodide, benzyl bromide) in polar aprotic solvents (e.g., THF, DMF) with a base (e.g., triethylamine).
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Product : N-Alkylated piperazine derivatives.
Example :
Reaction of deprotected 4-benzyl-2-ethylpiperazine with benzyl chloroformate in dichloromethane and triethylamine produces N-benzyloxycarbonyl (Cbz)-protected derivatives.
Acylation
Reaction Conditions :
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Reagents : Acyl chlorides or anhydrides (e.g., acetyl chloride) in the presence of a base.
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Product : N-Acylpiperazines.
Hydrogenolysis of the Benzyl Group
The benzyl substituent at the 4-position can be removed via catalytic hydrogenation, enabling further modifications.
Reaction Conditions :
-
Reagents : Hydrogen gas (H₂) with palladium on carbon (Pd/C) in ethanol or methanol.
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Mechanism : Cleavage of the C–N bond via hydrogenolysis.
Comparative Reactivity with Related Piperazines
The ethyl and benzyl substituents modulate steric and electronic effects, distinguishing its reactivity from other piperazine derivatives.
| Compound | Key Substituents | Notable Reactivity Differences |
|---|---|---|
| 1-Boc-piperazine | Unsubstituted piperazine | Higher nucleophilicity due to lack of steric hindrance. |
| 4-Benzylpiperidine | Benzyl group, no carboxylate | Lacks Boc deprotection pathway; focuses on benzyl removal. |
| tert-Butyl 2-methylpiperazine-1-carboxylate | Methyl substituent | Reduced steric bulk compared to ethyl analogs. |
Synthetic Utility in Medicinal Chemistry
This compound serves as a versatile intermediate:
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Drug Development : Used to synthesize analogs targeting neurotransmitter receptors (e.g., dopamine, serotonin).
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Peptide Mimetics : The ethyl group enhances lipophilicity, improving membrane permeability in bioactive molecules .
Table 2: Comparative Reactivity of Piperazine Derivatives
| Reaction | tert-Butyl 4-benzyl-2-ethylpiperazine-1-carboxylate | 1-Boc-piperazine | 4-Benzylpiperidine |
|---|---|---|---|
| Boc Deprotection | Yes | Yes | No |
| Benzyl Hydrogenolysis | Yes | No | Yes |
| N-Oxidation | Limited by ethyl steric hindrance | High | Low |
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds with piperazine moieties exhibit significant antidepressant properties. Tert-butyl 4-benzyl-2-ethylpiperazine-1-carboxylate has been studied for its potential as a serotonin reuptake inhibitor (SRI), which can aid in the treatment of depression and anxiety disorders.
Case Study : A study published in the Journal of Medicinal Chemistry investigated various piperazine derivatives for their SRI activity. The results showed that modifications to the piperazine ring, such as those present in this compound, enhanced binding affinity to serotonin receptors (5-HT) .
Pesticide Development
The compound has potential applications in developing new agrochemicals, particularly pesticides. Its structural features may provide effective mechanisms for pest control while minimizing environmental impact.
Data Table: Efficacy of Piperazine Derivatives as Pesticides
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Aphids | 85 | |
| Piperonyl butoxide | Various insects | 90 | |
| Imidacloprid | Cockroaches | 95 |
Polymer Synthesis
This compound can also be utilized in polymer chemistry as a monomer or additive to enhance the properties of polymers. Its incorporation can lead to improved thermal stability and mechanical strength.
Case Study : Research conducted by Advanced Materials explored the use of piperazine derivatives in synthesizing high-performance polymers. The study found that adding this compound resulted in polymers with enhanced tensile strength and flexibility .
Mechanism of Action
The mechanism of action of tert-Butyl 4-benzyl-2-ethylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Synthetic Yields : Alkylation at the 4-position (e.g., 2-methylbenzyl in ) typically achieves higher yields (>95%) than functionalization at the 2- or 3-positions (e.g., 58% for triazolylphenyl in ), likely due to steric and electronic factors.
- Biological Activity : Introduction of heterocycles (e.g., thiadiazole in ) correlates with kinase inhibition, whereas halogenated analogs (e.g., bromobenzyl in ) serve as cross-coupling intermediates.
Physicochemical Properties
- Polarity : The Boc group reduces polarity compared to unprotected piperazines. For example, tert-butyl 4-methylpiperazine-1-carboxylate has a topological polar surface area (TPSA) of 38.3 Ų, whereas unprotected 4-methylpiperazine has a TPSA of 52.3 Ų .
- Stability : Boc-protected derivatives resist nucleophilic attack under basic conditions but undergo rapid deprotection with trifluoroacetic acid (TFA) or HCl in dioxane .
- Crystallography : Analogous compounds (e.g., tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate) exhibit well-defined crystal structures with intermolecular hydrogen bonds (N–H⋯O) stabilizing the lattice .
Biological Activity
tert-Butyl 4-benzyl-2-ethylpiperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C19H28N2O4, with a molecular weight of approximately 348.44 g/mol. It is characterized by the presence of a piperazine ring, which is known for its diverse biological activities. The compound typically appears as a yellowish solid with a melting point between 120°C and 122°C, showing limited solubility in water but good solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol.
Research indicates that the (R)-isomer of this compound acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor plays a crucial role in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. By enhancing the receptor's activity, the compound may improve cognitive functions and alleviate psychiatric symptoms through modulation of neurotransmission pathways.
Biological Activity Overview
The biological activities associated with this compound include:
- Neurological Effects : Its modulation of mGluR5 suggests potential applications in treating neurodegenerative diseases.
- Antitumor Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may also exhibit antitumor properties .
Case Studies and Research Findings
Numerous studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Biological Activity Comparisons
Synthesis and Structural Variations
The synthesis of this compound typically involves multiple steps, including nucleophilic substitutions that are characteristic of piperazine derivatives. Variations in the side chains or stereochemistry can significantly alter the biological activity profile, highlighting the importance of structural modifications in drug design.
Q & A
Q. What are the typical reaction conditions and reagents for synthesizing tert-butyl 4-benzyl-2-ethylpiperazine-1-carboxylate?
The compound is commonly synthesized via nucleophilic substitution or coupling reactions. For example, a one-pot reaction may involve:
- Reagents : Potassium carbonate (K₂CO₃) as a base, 1,4-dioxane or toluene as a solvent, and elevated temperatures (110°C) .
- Procedure : Mixing tert-butyl piperazine-1-carboxylate derivatives with halogenated precursors (e.g., bromo- or chloro-substituted pyrimidines) under reflux for 12–24 hours.
- Yield optimization : Adjusting stoichiometry (e.g., 1.5:1 molar ratio of piperazine derivative to halogenated precursor) and using anhydrous conditions to minimize side reactions .
Q. Which purification techniques are effective for isolating this compound?
- Silica gel chromatography : Employ gradient elution with hexane:ethyl acetate (8:1 to 4:1) to separate the product from unreacted starting materials or byproducts .
- Recrystallization : Use solvents like ethyl acetate or methanol to obtain high-purity crystals.
- Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures fraction collection accuracy .
Advanced Research Questions
Q. How is X-ray crystallography applied to confirm the molecular structure and conformation of this compound?
- Data collection : Single-crystal X-ray diffraction (SCXRD) using a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
- Structure solution : SHELX software (e.g., SHELXL for refinement) generates atomic coordinates, displacement parameters, and hydrogen bonding networks .
- Validation : The R-factor (≤ 0.05) and residual electron density maps ensure structural accuracy. For example, weak C–H···O hydrogen bonds stabilize the crystal lattice .
Q. What strategies can resolve discrepancies in spectroscopic data during characterization?
- Cross-validation : Compare NMR (¹H/¹³C), MS, and X-ray data. For instance, unexpected MS fragments (e.g., [M+H-100]+) may indicate Boc-group cleavage, requiring adjusted ionization conditions .
- Dynamic NMR : Detect conformational flexibility (e.g., piperazine ring puckering) causing peak splitting in room-temperature spectra .
- Computational modeling : Density Functional Theory (DFT) simulations predict spectroscopic profiles to identify anomalies .
Q. How does the tert-butyl group influence the compound’s stability and reactivity?
- Steric hindrance : The bulky tert-butyl group reduces nucleophilic attack on the piperazine ring, enhancing stability during storage or reactions .
- Thermal stability : Decomposition occurs above 200°C, releasing isobutylene and CO₂, which requires inert atmospheres for high-temperature reactions .
- Protecting group : The Boc (tert-butoxycarbonyl) group prevents undesired protonation of the piperazine nitrogen, enabling selective functionalization .
Q. What methodological approaches ensure reproducibility in multi-step syntheses of this compound?
- Stoichiometric control : Precisely measure reagents (e.g., 1.2 equivalents of K₂CO₃) to avoid side products like N-alkylated byproducts .
- Anhydrous conditions : Use molecular sieves or argon atmospheres to prevent hydrolysis of intermediates.
- In-line monitoring : Employ LC-MS or FT-IR to track reaction progress and identify quenching points .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks; the compound may release toxic fumes (e.g., NOₓ) upon decomposition .
- Waste disposal : Neutralize acidic/basic residues before disposal and segregate halogenated waste .
Data Contradiction Analysis
Q. How to troubleshoot inconsistent yields in large-scale syntheses?
- Scale-up effects : Reduced surface-area-to-volume ratios in larger batches may slow heat dissipation, leading to side reactions. Use jacketed reactors for temperature control .
- Impurity profiling : LC-MS or GC-MS identifies low-yield culprits (e.g., unreacted starting materials). Adjust recrystallization solvents (e.g., switch to DCM/hexane) .
Applications in Drug Development
Q. How is this compound utilized as a precursor in pharmaceutical research?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
